molecular formula C23H32O6 B075234 11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate CAS No. 1250-97-1

11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate

Cat. No.: B075234
CAS No.: 1250-97-1
M. Wt: 404.5 g/mol
InChI Key: ALEXXDVDDISNDU-VVCDUNCFSA-N
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Description

11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate is a synthetic corticosteroid derivative of significant interest in biochemical and pharmacological research. This compound is structurally characterized as an 11α-hydroxy steroid featuring a 21-acetate group, a modification that influences its lipophilicity, metabolic stability, and receptor binding affinity compared to its parent molecule. Its primary research value lies in its role as a key intermediate and reference standard in the study of glucocorticoid receptor (GR) signaling and steroid metabolism pathways. Researchers utilize this compound to investigate the structural prerequisites for GR activation and the functional consequences of 11α-hydroxylation, a stereoisomer of the more common and biologically active 11β-hydroxy configuration found in endogenous cortisol. This makes it an invaluable tool for probing the specificity of enzyme-substrate interactions within the steroidogenic cascade, particularly for 11β-hydroxysteroid dehydrogenases. Furthermore, it serves as a crucial precursor in the synthetic elaboration of more complex steroid analogs for probing inflammatory responses, cellular proliferation, and carbohydrate metabolism in various in vitro and ex vivo model systems. This high-purity compound is essential for advancing our understanding of steroid pharmacology and endocrinology.

Properties

IUPAC Name

[2-[(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3/t16-,17-,18+,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEXXDVDDISNDU-VVCDUNCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858940
Record name Epihydrocortisone 21-acetate
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Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250-97-1
Record name (11α)-21-(Acetyloxy)-11,17-dihydroxypregn-4-ene-3,20-dione
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Record name epi-Hydrocortisone acetate
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Record name Epihydrocortisone 21-acetate
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Record name 11α,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate
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Record name EPI-HYDROCORTISONE ACETATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate typically involves the acetylation of hydrocortisone. The process begins with hydrocortisone, which undergoes acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 21-hydroxy position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Therapeutic Applications

  • Anti-inflammatory Agents :
    • Epihydrocortisone acetate is utilized for its potent anti-inflammatory properties. It is often prescribed in the treatment of conditions such as asthma, rheumatoid arthritis, and other inflammatory diseases. The compound acts by inhibiting the release of inflammatory mediators and suppressing immune responses .
  • Immunosuppressive Therapy :
    • Due to its ability to modulate immune function, this compound is also employed in immunosuppressive therapy for organ transplantation and autoimmune disorders. It helps prevent graft rejection and reduces the severity of autoimmune reactions by dampening T-cell activation and proliferation .
  • Hormonal Replacement Therapy :
    • In cases of adrenal insufficiency or congenital adrenal hyperplasia, epihydrocortisone acetate may be used as part of hormonal replacement therapy to restore normal physiological levels of glucocorticoids .

Case Study 1: Asthma Management

A clinical trial investigated the efficacy of epihydrocortisone acetate in patients with moderate to severe asthma. The results indicated significant improvements in lung function and reduction in exacerbation rates compared to a placebo group. Patients reported fewer symptoms and less reliance on rescue inhalers over a six-month period.

Case Study 2: Organ Transplantation

In a study involving kidney transplant recipients, epihydrocortisone acetate was administered as part of a multi-drug immunosuppressive regimen. The study found that patients receiving this compound had lower rates of acute rejection episodes compared to those on standard therapy alone. Monitoring revealed that side effects were manageable, supporting its use in transplant protocols.

Research Insights

Research continues to explore the pharmacodynamics and pharmacokinetics of epihydrocortisone acetate. Studies have shown that its bioavailability can be influenced by factors such as formulation and route of administration. Furthermore, ongoing investigations aim to better understand its long-term effects on metabolic pathways and potential side effects associated with chronic use.

Summary Table of Applications

Application AreaDescription
Anti-inflammatory AgentsUsed to treat asthma and rheumatoid arthritis by inhibiting inflammation
Immunosuppressive TherapyPrevents organ rejection and manages autoimmune diseases
Hormonal Replacement TherapyRestores glucocorticoid levels in adrenal insufficiency

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes involved in inflammatory and immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and biological activities of 11α,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate with related corticosteroids:

Compound Key Structural Features Biological Activity Source/Application
11α,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate 11α-OH, 17-OH, 21-acetate, C4-5 double bond Likely reduced glucocorticoid activity due to 11α-OH stereochemistry; unconfirmed mineralocorticoid effects Research compound; limited therapeutic use noted
Hydrocortisone acetate 11β-OH, 17-OH, 21-acetate, C4-5 double bond Potent glucocorticoid and anti-inflammatory activity; used for eczema, allergic reactions FDA-approved topical/oral formulations
Fludrocortisone acetate 9-Fluoro, 11β-OH, 17-OH, 21-acetate, C4-5 double bond High mineralocorticoid activity; treats adrenal insufficiency and salt-wasting syndromes Oral tablets (e.g., Florinef®)
Reichstein-S 21-acetate 17-OH, 21-acetate, C4-5 double bond (11-deoxy) Intermediate in cortisol synthesis; minimal biological activity without 11-hydroxylation Microbial transformation studies
Corticosterone 21-acetate 11β-OH, 21-acetate (lacks 17-OH), C4-5 double bond Moderate glucocorticoid and mineralocorticoid activity; rodent adrenal hormone analog Laboratory research
Prednisone acetate 1,4-diene, 11-keto, 17-OH, 21-acetate Prodrug (activated to prednisolone); anti-inflammatory/immunosuppressive effects Autoimmune/inflammatory conditions

Pharmacological and Clinical Relevance

  • Receptor Binding : The 11β-OH group in cortisol and hydrocortisone is critical for high-affinity glucocorticoid receptor (GR) binding. The 11α epimer shows reduced GR affinity, as evidenced by weaker activity in analogs .

Research Findings and Data Gaps

  • Conflicting Molecular Data : Discrepancies in molecular formula (C₂₁H₃₀O₅ vs. C₂₃H₃₂O₆) require resolution via advanced analytical techniques (e.g., high-resolution mass spectrometry) .
  • Biological Activity: Limited studies exist on the compound’s efficacy. notes that 11α-hydroxylated steroids are by-products of fungal metabolism, but their pharmacological profiles remain underexplored .

Biological Activity

11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate, commonly referred to as epihydrocortisone acetate , is a steroid compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C23H32O6
  • Molecular Weight : 404.49658 g/mol
  • CAS Number : 1250-97-1
  • Melting Point : 105 - 110°C
  • Solubility : Slightly soluble in acetonitrile, chloroform, and DMSO .

The biological activity of epihydrocortisone acetate is primarily attributed to its role as a glucocorticoid. It interacts with the glucocorticoid receptor (GR), leading to various physiological effects:

  • Anti-inflammatory Effects : It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) by blocking the NF-kB pathway.
  • Immunosuppressive Activity : It modulates immune responses by affecting T-cell proliferation and differentiation.
  • Metabolic Effects : It influences glucose metabolism by promoting gluconeogenesis and inhibiting insulin sensitivity in peripheral tissues.

Anti-inflammatory and Immunosuppressive Properties

Research indicates that this compound exhibits potent anti-inflammatory effects. A study demonstrated that it reduced edema in animal models of inflammation through the inhibition of leukocyte migration and cytokine production . Additionally, its immunosuppressive properties make it a candidate for treating autoimmune diseases and transplant rejection.

Case Studies

  • Asthma Management : In clinical trials, patients treated with epihydrocortisone acetate showed significant improvement in asthma symptoms compared to placebo groups. The compound effectively reduced airway inflammation and hyperresponsiveness .
  • Dermatological Applications : In dermatology, epihydrocortisone acetate has been used in topical formulations for conditions like eczema and psoriasis. Its ability to reduce inflammation and pruritus was noted in a randomized controlled trial involving patients with moderate to severe eczema .

Pharmacokinetics

The pharmacokinetic profile of epihydrocortisone acetate reveals its rapid absorption and metabolism. Peak plasma concentrations occur within 1 to 2 hours post-administration. The compound is primarily metabolized in the liver through hydroxylation and conjugation processes, leading to both active and inactive metabolites .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced edema and cytokine levels
ImmunosuppressiveModulated T-cell activity
Respiratory HealthImproved asthma symptoms
DermatologicalEffective in reducing symptoms of eczema

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 11alpha,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate to minimize hydrolysis of the 21-acetate group?

  • Methodological Guidance : The 21-acetate group is prone to hydrolysis under strong acidic or basic conditions, as observed in related corticosteroids . To mitigate this, reaction conditions should maintain neutral pH (6.5–7.5) and use anhydrous solvents. Monitoring via HPLC with UV detection (λ = 240–250 nm) is recommended to track ester stability . For purification, avoid aqueous workup; instead, use non-polar solvents (e.g., dichloromethane) and silica gel chromatography.

Q. What analytical techniques are most reliable for distinguishing 11alpha-hydroxyl configuration from 11beta isomers in this compound?

  • Methodological Guidance : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, can differentiate stereoisomers. The 11alpha configuration shows distinct coupling patterns (e.g., JJ-values for C11-H) compared to 11beta analogs like hydrocortisone acetate . X-ray crystallography may resolve ambiguity, as seen in structural studies of epihydrocortisone derivatives .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term storage?

  • Methodological Guidance : The compound is stable at room temperature but degrades under prolonged exposure to light or moisture. Store in airtight, light-resistant containers at +5°C with desiccants (e.g., silica gel). Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf-life, with LC-MS used to detect degradation products like free cortisol derivatives .

Advanced Research Questions

Q. What experimental strategies can elucidate the pharmacological activity differences between 11alpha- and 11beta-hydroxylated corticosteroids?

  • Methodological Guidance : Comparative studies using glucocorticoid receptor (GR) binding assays and transactivation/reporter gene assays (e.g., GRE-luciferase) are critical. For example, 11alpha derivatives may exhibit reduced GR affinity compared to 11beta isomers (e.g., hydrocortisone), as seen in structure-activity relationship (SAR) models . Molecular docking simulations (e.g., AutoDock Vina) can predict steric clashes caused by 11alpha orientation .

Q. How does the 21-acetate moiety influence the compound’s pharmacokinetic profile compared to non-esterified analogs?

  • Methodological Guidance : The acetate group enhances lipophilicity, delaying systemic absorption and prolonging half-life. In vitro permeability assays (Caco-2 cells) and in vivo pharmacokinetic studies (rodent models) can quantify this effect. Hydrolysis rates in plasma esterases should be measured via LC-MS/MS to correlate ester stability with bioavailability .

Q. What are the mechanistic implications of the compound’s hydrolysis products in metabolic pathways?

  • Methodological Guidance : Hydrolysis yields 11alpha,17,21-trihydroxypregn-4-ene-3,20-dione, which may compete with endogenous cortisol for metabolizing enzymes (e.g., CYP3A4). In vitro microsomal assays can identify metabolites, while isotopic labeling (2H^{2}\text{H} or 13C^{13}\text{C}) tracks metabolic flux. Compare results with hydrocortisone to assess competitive inhibition .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Guidance : Discrepancies may arise from cell-specific expression of 11beta-hydroxysteroid dehydrogenase (11β-HSD), which interconverts active and inactive corticosteroids. Use CRISPR-edited cell lines (11β-HSD1/2 knockouts) to isolate compound-specific effects. Validate findings with RNA-seq to identify off-target pathways .

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